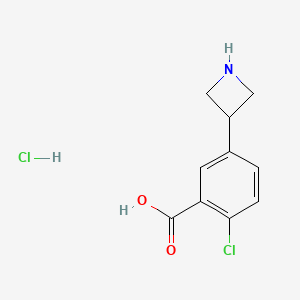

Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt

Description

Properties

Molecular Formula |

C10H11Cl2NO2 |

|---|---|

Molecular Weight |

248.10 g/mol |

IUPAC Name |

5-(azetidin-3-yl)-2-chlorobenzoic acid;hydrochloride |

InChI |

InChI=1S/C10H10ClNO2.ClH/c11-9-2-1-6(7-4-12-5-7)3-8(9)10(13)14;/h1-3,7,12H,4-5H2,(H,13,14);1H |

InChI Key |

ZRQARLLXTQDKBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC(=C(C=C2)Cl)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Core Skeleton Construction

The synthesis typically begins with functionalized benzoic acid derivatives. A common precursor is 5-amino-2-chlorobenzoic acid , which undergoes diazotization and subsequent substitution to introduce the azetidinyl group.

Example Protocol (Adapted from):

-

Diazotization :

-

5-Amino-2-chlorobenzoic acid is treated with NaNO₂ in HCl at 0–5°C to form the diazonium salt.

-

Excess nitrous acid is quenched with amidosulfonic acid.

-

-

Chlorination :

Key Data :

Introduction of the Azetidinyl Group

Azetidine rings are introduced via nucleophilic substitution or coupling reactions. A patented method () describes using tert-butyl 3-(aminomethyl)azetidine-1-carboxylate as a precursor:

Protocol ():

-

Deprotection :

-

The tert-butyl group is removed with HCl in dioxane to generate 3-aminomethylazetidine.

-

-

Coupling :

Optimization Notes :

Hydrochloride Salt Formation

The final step involves protonation of the azetidine nitrogen with HCl:

Protocol ():

-

Acid Treatment :

-

The free base is dissolved in Et₂O, and HCl gas is bubbled through the solution.

-

-

Crystallization :

Purity Data :

Critical Analysis of Methodologies

Efficiency and Scalability

Alternatives and Innovations

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of different derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

Benzoic acid derivatives are well-known for their antimicrobial qualities. The introduction of the azetidinyl moiety in benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt may enhance its efficacy against various bacterial strains. Studies have indicated that compounds with similar structures exhibit significant antibacterial activity, making this derivative a candidate for further research in antimicrobial drug development.

Antitumor Activity

Research into benzoic acid derivatives has revealed potential antitumor properties. For instance, certain derivatives have been identified as inhibitors of eIF4E, a protein involved in cancer cell proliferation. The structural modifications present in this compound could potentially enhance its effectiveness as an antitumor agent .

Inflammation Modulation

The compound's unique structure may also contribute to its anti-inflammatory properties. Similar benzoic acid derivatives have shown promise in reducing pro-inflammatory cytokines, suggesting that this compound could be explored for treating inflammatory conditions .

Biochemical Applications

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, derivatives of benzoic acid have been shown to interact with polyketide synthases, which are crucial for the biosynthesis of various natural products. This interaction could lead to the development of novel inhibitors for therapeutic applications .

Drug Formulation

Due to its enhanced solubility in water as a hydrochloride salt, this compound can be effectively utilized in drug formulations. Its properties make it suitable for oral or injectable pharmaceutical preparations, allowing for better bioavailability and absorption in biological systems.

Toxicological Studies

Safety Profile Assessment

Toxicological studies are critical when evaluating new pharmaceutical compounds. Initial assessments suggest that this compound exhibits a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with lower incidences of gastric mucosal damage observed in animal models .

Synthesis and Characterization

Synthesis Methods

The synthesis of this compound can be approached through various synthetic routes involving the chlorination of benzoic acid followed by the introduction of the azetidinyl group through nucleophilic substitution reactions .

Characterization Techniques

Characterization of this compound typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Mechanism of Action

The mechanism of action of benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt involves its interaction with specific molecular targets. The azetidine ring and chlorine atom play crucial roles in its reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of Benzoic Acid Derivatives

Substituent Position and Bioactivity :

The position of substituents significantly impacts biological activity. For example, gallic acid (3,4,5-trihydroxybenzoic acid) exhibits strong antioxidant properties due to electron-donating hydroxyl groups at the 3, 4, and 5 positions . In contrast, the 5-(3-azetidinyl)-2-chloro derivative’s bioactivity likely arises from the electron-withdrawing chlorine (ortho position) and the azetidinyl group’s ability to act as a hydrogen bond acceptor. Biosensor studies on benzoic acid derivatives indicate that para-substituted analogues (e.g., p-hydroxybenzoic acid) show higher binding affinity than ortho- or meta-substituted variants .- Salt Formation and Solubility: Hydrochloride salts, such as Tizanidine HCl (a benzothiadiazole derivative), are commonly used to improve solubility and bioavailability . The HCl salt of 5-(3-azetidinyl)-2-chloro-benzoic acid likely enhances its dissolution profile compared to non-salt forms, similar to sodium salts of fluorinated benzoic acids (e.g., sodium 2-chloro-5-fluorobenzoate) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | 5-(3-azetidinyl)-2-chloro-HCl Salt | Gallic Acid | Sodium 2-chloro-5-fluorobenzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~283.6 (estimated) | 170.12 | 196.54 |

| Solubility in Water | Moderate (HCl salt enhances) | 12 g/L at 20°C | Low (data not available) |

| Melting Point | Not reported | 250°C (decomposes) | Not reported |

| Bioactivity | Hypothesized enzyme inhibition | Antioxidant | Industrial intermediate |

- Thermal Stability : Benzoic acid derivatives with bulky substituents (e.g., azetidinyl) may exhibit lower thermal stability compared to simpler analogues like sodium benzoate. For example, lanthanide complexes of benzoic acid derivatives show varied stability depending on substituent size and charge .

Biological Activity

Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and structural characteristics that contribute to its efficacy.

Chemical Structure and Properties

The compound is characterized by a benzoic acid moiety substituted with a 3-azetidinyl group and a chlorine atom. The presence of the azetidine ring is significant as it can influence the compound's interaction with biological targets.

Structural Formula

| Property | Value |

|---|---|

| Molecular Weight | 215.65 g/mol |

| Solubility | Soluble in water |

| pKa | 4.2 |

Antiviral Activity

Research indicates that compounds similar to benzoic acid derivatives exhibit antiviral properties. For instance, studies on biaryl amide derivatives have shown significant anti-HCV activity, suggesting that modifications to the benzoic acid structure can enhance its antiviral efficacy . The azetidine ring may contribute to this activity by improving binding affinity to viral targets.

Antimicrobial Activity

Benzoic acid derivatives are known for their antimicrobial properties. The introduction of the azetidine moiety might enhance this activity by altering the lipophilicity and thus the membrane permeability of the compound. In particular, azetidine-containing compounds have demonstrated improved minimum inhibitory concentrations (MIC) against various pathogens, including resistant strains .

The mechanism through which benzoic acid derivatives exert their biological effects often involves interference with metabolic pathways in pathogens. For instance, studies have shown that these compounds can inhibit key enzymes or disrupt cellular processes essential for pathogen survival .

Case Studies

- Anti-HCV Activity : A series of benzoic acid derivatives were synthesized and tested for their ability to inhibit hepatitis C virus replication. The most potent compounds exhibited EC50 values comparable to existing antiviral therapies, highlighting the potential for developing new treatments based on this scaffold .

- Antimicrobial Efficacy : In vitro studies demonstrated that azetidine-modified benzoic acid derivatives exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The modifications led to a reduction in MIC values, indicating improved potency against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzoic acid derivatives. Key findings include:

- Azetidine Substitution : The presence of an azetidine ring has been shown to enhance antiviral and antimicrobial activities.

- Chlorine Atom : The chlorine substitution at the 2-position appears to play a role in increasing lipophilicity and enhancing membrane penetration.

- Hydrophobic Interactions : Modifications that increase hydrophobic character often correlate with improved biological activity .

Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Azetidine Ring | Enhanced antiviral and antimicrobial activity |

| Chlorine Substitution | Improved membrane permeability |

| Increased Lipophilicity | Correlates with higher potency |

Q & A

Basic Research Questions

Q. What are the foundational methods for synthesizing chloro-substituted benzoic acid derivatives?

- Methodology : Chloro-substituted benzoic acids are typically synthesized via oxidation of benzyl chloride derivatives using alkaline KMnO₄ under reflux conditions. For example, benzyl chloride is oxidized to benzoic acid by KMnO₄ in a basic medium, followed by acidification with HCl to isolate the product . Adjustments to this method can introduce chloro groups at specific positions by starting with pre-chlorinated precursors (e.g., 2-chlorobenzyl chloride) .

Q. How can recrystallization be optimized to purify benzoic acid derivatives?

- Methodology : Recrystallization from hot water or ethanol-water mixtures is effective for removing impurities. Key parameters include:

- Solvent selection : Use solvents with high solubility at elevated temperatures and low solubility at room temperature (e.g., water for benzoic acid).

- Cooling rate : Slow cooling promotes crystal formation, reducing trapped impurities.

- Yield vs. purity trade-off : Multiple recrystallizations improve purity but reduce yield .

Q. What analytical techniques are essential for confirming the structure of benzoic acid derivatives?

- Methodology :

- Melting point analysis : Compare observed melting points (e.g., 121°C for pure benzoic acid) with literature values .

- Elemental analysis : Verify C, H, N, and Cl content.

- FT-IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acids) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in multi-step syntheses (e.g., introducing azetidinyl groups)?

- Methodology :

- Stepwise protection/deprotection : Protect the carboxylic acid group during azetidinyl substitution to avoid side reactions.

- Catalyst screening : Use phase-transfer catalysts or Lewis acids (e.g., AlCl₃) to enhance nucleophilic substitution efficiency .

- By-product analysis : Employ LC-MS or HPLC to identify and quantify impurities, then adjust stoichiometry or temperature .

Q. How do researchers resolve contradictions between NMR and X-ray crystallography data for structural elucidation?

- Methodology :

- Cross-validation : Compare NMR-derived proton environments with crystallographic bond lengths and angles. For example, discrepancies in aromatic proton signals may indicate torsional strain resolved via SHELX-refined XRD data .

- Dynamic effects : NMR captures solution-state conformations, while XRD shows solid-state packing. Use computational tools (e.g., DFT) to model both states .

Q. What strategies are effective for refining hygroscopic intermediates (e.g., HCl salts) during synthesis?

- Methodology :

- Controlled drying : Use vacuum desiccators with P₂O₅ to prevent hydrolysis.

- In-situ salt formation : Add HCl gas directly to the reaction mixture to precipitate the salt, avoiding exposure to ambient moisture .

Q. How can computational methods enhance the refinement of crystal structures for novel benzoic acid derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.